1-(2,4-Difluorophenyl)ethanol
Overview
Description
1-(2,4-Difluorophenyl)ethanol is an aromatic alcohol . It has a molecular formula of C8H8F2O and a molecular weight of 158.14500 . It is also known by other synonyms such as 1-(2,4-Difluor-phenyl)-2,2-difluor-aethanon, 1-(2,4-difluoro-phenyl)-2,2-difluoro-ethanone, 1-(2,4-difluoro-phenyl)-ethanol, 1-(2,4-Difluor-phenyl)-aethanol, Ethanone,1-(2,4-difluorophenyl)-2,2-difluoro, and 2,2,2’,4’-tetrafluoroacetophenone .
Synthesis Analysis
The synthesis of this compound involves the reduction of the ketone precursor 2-chloro-1-(3, 4-difluorophenyl) ethanone (CFPO) . This process can be achieved by the asymmetric reduction of the ketone precursor . The reaction involves the use of methanol and sodium tetrahydroborate at 0 - 20°C for 1 hour .Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with two fluorine atoms and one hydroxyl group attached to the phenyl ring . The exact mass of the molecule is 158.05400 .Chemical Reactions Analysis
This compound can be used in the synthesis of chiral pharmaceutical intermediates such as (S)-1-(2-chlorophenyl)ethanol, (S)-1-(2,4-difluorophenyl)ethanol, and (S)-1-(2,6-difluorophenyl) ethanol in 99% ee, at 95% conversion in a relatively short time .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.226±0.06 g/cm3 . Its boiling point is 91-91.5 °C (Press: 15 Torr) . The molecule has a LogP value of 2.01810, indicating its lipophilicity . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Biocatalytic Synthesis
1-(2,4-Difluorophenyl)ethanol is a key intermediate in the synthesis of various pharmaceuticals. An efficient enzymatic process for its preparation involves the use of ketoreductases (KREDs) to transform ketone precursors into the chiral alcohol. This process is notable for its high yield and purity, making it ideal for industrial applications due to its green and environmentally friendly nature (Guo et al., 2017).
Crystallographic Studies
The compound has been studied in the context of molecular complexes and crystal structures. For instance, its interactions with ethanol and other alcohols have been examined using X-ray crystallography, revealing insights into its molecular behavior and structural characteristics (Toda, Tanaka, & Mak, 1985).
Solubility and Ionization Behavior
Research has also focused on the solubility and ionization behavior of compounds similar to this compound. Understanding these properties is crucial for developing effective pharmaceutical formulations, as demonstrated in studies of triazole antifungals (Maurin, Vickery, Gerard, & Hussain, 1993).
Oxidation Kinetics
The kinetics of oxidation reactions involving lignin model compounds similar to this compound have been investigated. This research contributes to understanding the environmental impact and practical applications in industrial processes such as pulp bleaching (Nie et al., 2014).
Biocatalytic Reduction
The biocatalytic reduction of substrates similar to this compound has been studied extensively. This includes the use of whole-cell-mediated reduction and enantioselective synthesis, which is crucial for producing pharmaceutical intermediates (Chen, Xia, Liu, & Wang, 2019).
Drug Synthesis Applications
The compound has been used as an intermediate in the synthesis of various drugs, including antifungal agents. Its role in the preparation of water-soluble prodrugs like fosfluconazole highlights its importance in drug development (Bentley et al., 2002).
Biocatalysis for Antifungal Agents
Its chiral variants have been used in the biocatalysis of antifungal agents. This includes exploring new bacterial strains for bioreduction processes, which is vital for the efficient and environmentally friendly production of these agents (Miao, Liu, He, & Wang, 2019).
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through a process known as biocatalysis . Biocatalysis involves the use of natural catalysts, such as protein enzymes, to conduct chemical reactions. It’s worth noting that the compound has been used in the synthesis of chiral 1-(2-halophenyl)ethanols, which are known for their excellent stereoselectivity .
Biochemical Pathways
It has been suggested that the compound may be involved in the synthesis of chiral 1-(2-halophenyl)ethanols . These molecules are important building blocks in the synthesis of many natural products and pharmaceuticals .
Result of Action
It has been suggested that the compound may play a role in the synthesis of chiral 1-(2-halophenyl)ethanols . These molecules are important building blocks in the synthesis of many natural products and pharmaceuticals .
Action Environment
It has been suggested that the compound may be used in a green and environmentally sound process with high productivity of biocatalysis .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBJARHKXBDGAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2267-47-2 | |
Record name | 1-(2,4-Difluorophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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